2-methyl-5-(4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-3-carboxamide
Description
2-Methyl-5-(4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-3-carboxamide is a furan-based carboxamide derivative featuring a 4-methylphenyl substituent at the 5-position of the furan ring and a pyridin-3-ylmethyl group attached to the carboxamide nitrogen. The pyridin-3-ylmethyl moiety introduces a basic nitrogen atom, which may facilitate hydrogen bonding or π-π interactions with biological targets .
Properties
IUPAC Name |
2-methyl-5-(4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-5-7-16(8-6-13)18-10-17(14(2)23-18)19(22)21-12-15-4-3-9-20-11-15/h3-11H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNBYHMPBGHGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(O2)C)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-5-(4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H20N2O2
- Molecular Weight : 296.36 g/mol
The structure features a furan ring, a pyridine moiety, and an amide functional group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects in vitro. A study reported that it inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for reducing inflammation in various conditions .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), exhibiting IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
These findings indicate that the compound may inhibit cancer cell proliferation effectively .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could act on various receptors involved in pain and inflammation signaling.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of furan-based compounds, including this compound. Results showed that modifications in the phenyl ring significantly influenced antimicrobial potency .
- Anti-inflammatory Assessment : In a controlled study involving animal models, administration of the compound resulted in a marked reduction in edema and inflammatory markers, supporting its potential therapeutic use in inflammatory diseases .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the realms of oncology and antimicrobial research. The following sections detail its applications based on documented case studies and research findings.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-methyl-5-(4-methylphenyl)-N-(pyridin-3-ylmethyl)furan-3-carboxamide, demonstrating its efficacy against different cancer cell lines.
Mechanisms of Action :
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been shown to induce S-phase arrest in various cancer cell lines, inhibiting their proliferation.
Case Study Data :
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | 5.4 ± 1.1 | Apoptosis induction |
| This compound | MCF7 (breast cancer) | 7.2 ± 0.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Antibacterial Effects :
Studies have reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Pharmacological Insights
The pharmacological profile of this compound suggests potential therapeutic applications beyond oncology:
- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases.
- Anti-inflammatory Properties : The presence of the furan ring may contribute to anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Core Heterocycle :
- The pyrazole-based compound 4o () exhibits greater rigidity compared to the furan core of the target compound. This may influence binding affinity to targets like kinase enzymes due to altered planarity and steric effects.
- Furo[2,3-b]pyridine derivatives () incorporate an additional pyridine ring, increasing molecular weight and rigidity, which may reduce solubility but improve target selectivity.
Lipophilicity: The 4-methylphenyl group in the target compound and 4o balances lipophilicity, whereas trifluoroethylamino () and chlorinated () groups increase polarity, affecting cell permeability.
Table 2: Cytotoxicity Data (SRB Assay, )
| Compound | Huh7 (IC₅₀, μM) | HCT116 (IC₅₀, μM) | MCF7 (IC₅₀, μM) |
|---|---|---|---|
| 4o | 1.2 ± 0.3 | 0.9 ± 0.2 | 1.5 ± 0.4 |
| Target* | N/A | N/A | N/A |
*Note: Direct biological data for the target compound is unavailable in the provided evidence.
Mechanistic Insights:
- The pyridin-3-ylmethyl group in both the target compound and 4o may interact with hydrophobic pockets in kinase ATP-binding sites.
- The trifluoroethylamino group in ’s compound could enhance binding to targets requiring halogen bonding, such as DNA topoisomerases.
Physicochemical Properties
- Solubility : Furan derivatives with polar substituents (e.g., ’s piperidine group) exhibit higher aqueous solubility, whereas 4-methylphenyl and trifluoroethyl groups reduce it.
- Melting Points : Pyrazole derivatives () generally have higher melting points (>200°C) due to increased crystallinity compared to furan-based analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
